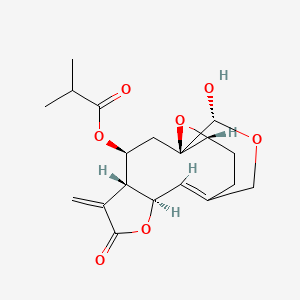
Vernomygdin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vernomygdin is a gamma-lactone.
Applications De Recherche Scientifique
1. Mechanism of Action in Chronic Inflammatory Conditions
Vernomygdin, identified as a compound in Vernonia amygdalina, plays a role in modulating transcription factors sensitive to thiol trapping. This is important for managing chronic inflammatory conditions typical in human degenerative diseases. Vernomygdin shows potential in inhibiting STAT3 and NF-κB, which are crucial in these inflammatory pathways. This was demonstrated in a study where Vernomygdin and related compounds were evaluated for their effects on these transcription factors in the context of chronic inflammation (Sinisi et al., 2015).
2. Cytological Effects
Vernomygdin has been studied for its cytological effects, particularly in its interaction with cellular structures. Research has shown that extracts containing Vernomygdin can lead to nuclear disintegration and cell death in certain cellular models. This is believed to be due to its sesquiterpene lactone content, which includes vernodalin and vernomygdin. These effects were observed in a study using water extracts of medicinal plants including Vernonia amygdalina (Ene-Obong & Amadi, 1987).
3. Antimicrobial Activity
Research has also explored the antimicrobial properties of Vernomygdin. Studies have indicated that compounds such as vernolide and vernodalol, related to Vernomygdin, exhibit significant bactericidal activity against certain bacteria strains. This antimicrobial potential aligns with the ethnomedical use of Vernonia amygdalina leaves in treating various infectious diseases (Erasto, Grierson, & Afolayan, 2006).
Propriétés
Nom du produit |
Vernomygdin |
|---|---|
Formule moléculaire |
C19H24O7 |
Poids moléculaire |
364.4 g/mol |
Nom IUPAC |
[(1R,3S,4R,8R,9Z,13R,15R)-15-hydroxy-5-methylidene-6-oxo-7,14,16-trioxatetracyclo[8.4.3.01,13.04,8]heptadec-9-en-3-yl] 2-methylpropanoate |
InChI |
InChI=1S/C19H24O7/c1-9(2)16(20)25-13-7-19-14(26-19)5-4-11(8-23-18(19)22)6-12-15(13)10(3)17(21)24-12/h6,9,12-15,18,22H,3-5,7-8H2,1-2H3/b11-6-/t12-,13+,14-,15+,18-,19-/m1/s1 |
Clé InChI |
XFUPYBHPEVBTJS-ULYHCOEVSA-N |
SMILES isomérique |
CC(C)C(=O)O[C@H]1C[C@]23[C@H](O2)CC/C(=C/[C@@H]4[C@@H]1C(=C)C(=O)O4)/CO[C@H]3O |
SMILES canonique |
CC(C)C(=O)OC1CC23C(O2)CCC(=CC4C1C(=C)C(=O)O4)COC3O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



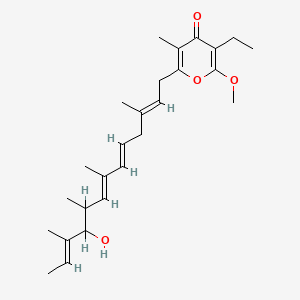
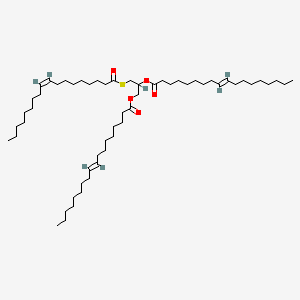
![2-[5-[(4E,20E)-35-butyl-19-[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-10,12,14,16,18,22,26,30,34-nonahydroxy-3,5,21,33-tetramethyl-36-oxo-1-oxacyclohexatriaconta-4,20-dien-2-yl]-4-hydroxyhexyl]guanidine](/img/structure/B1236549.png)
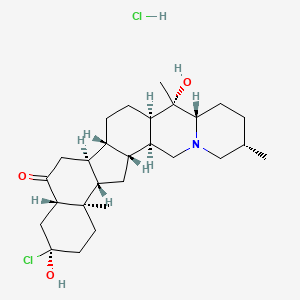
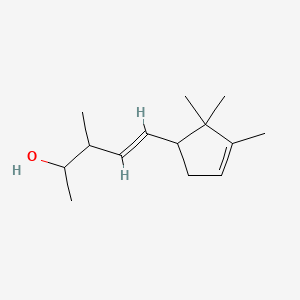
![(5Z)-5-[(4-chlorophenyl)hydrazinylidene]-2,2-dimethyloxan-4-one](/img/structure/B1236556.png)
![[(1E,3R,4R,6R,7E,9E,11E)-3,6,13-trihydroxy-3-methyl-1-[(2R)-6-oxo-2,3-dihydropyran-2-yl]trideca-1,7,9,11-tetraen-4-yl] dihydrogen phosphate](/img/structure/B1236557.png)
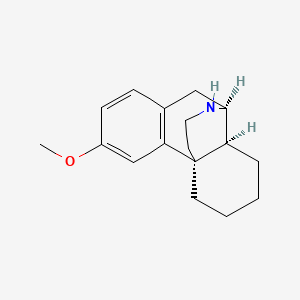
![3-[(4,6-Diphenoxy-1,3,5-triazin-2-yl)amino]benzoic acid](/img/structure/B1236559.png)
![2-[4-hydroxy-2-(hydroxymethyl)-6-[[(1S,2S,4S,6R,7S,8R,9S,12S,13R,16S)-6-hydroxy-7,9,13-trimethyl-6-[(3S)-3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1236560.png)
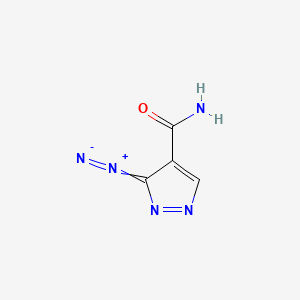
![5-bromo-N'-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-furohydrazide](/img/structure/B1236565.png)

